molecular formula C27H33N5O5S B13494731 (2S,4R)-1-((S)-2-(1-Cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(1-Cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B13494731
M. Wt: 539.6 g/mol
InChI Key: CYGJTSQYQJKNCE-XQBPLPMBSA-N
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Description

The compound “(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including a cyanocyclopropyl group, a formamido group, a dimethylbutanoyl group, a hydroxy group, and a thiazolylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the cyanocyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a metal catalyst.

    Attachment of the formamido group: This step involves the reaction of the cyanocyclopropyl intermediate with formamide under acidic or basic conditions.

    Introduction of the dimethylbutanoyl group: This can be done through an acylation reaction using a suitable acyl chloride or anhydride.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a nucleophilic substitution or condensation reaction.

    Attachment of the thiazolylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a thiazole derivative and a phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazolylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxy groups.

    Reduction: Formation of amines from formamido groups.

    Substitution: Formation of nitro or halogenated derivatives of the thiazolylphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.

    Biology: Investigating its potential as a biochemical probe or inhibitor of specific enzymes or pathways.

    Medicine: Exploring its potential as a drug candidate for treating diseases, particularly those involving the molecular targets it interacts with.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: is unique due to its specific combination of functional groups and stereochemistry.

    Other similar compounds: Compounds with similar functional groups, such as other cyanocyclopropyl derivatives, formamido derivatives, or thiazolylphenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C27H33N5O5S

Molecular Weight

539.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H33N5O5S/c1-15-21(38-14-30-15)16-5-6-17(20(34)9-16)11-29-23(35)19-10-18(33)12-32(19)24(36)22(26(2,3)4)31-25(37)27(13-28)7-8-27/h5-6,9,14,18-19,22,33-34H,7-8,10-12H2,1-4H3,(H,29,35)(H,31,37)/t18-,19+,22-/m1/s1

InChI Key

CYGJTSQYQJKNCE-XQBPLPMBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)O

Origin of Product

United States

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